N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

Description

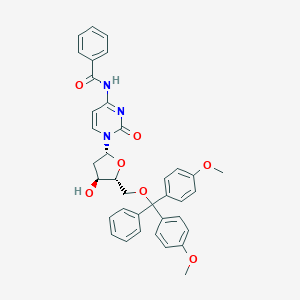

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine (CAS 67219-55-0, C₃₇H₃₅N₃O₇, MW 649.69) is a protected nucleoside derivative widely used in solid-phase oligonucleotide synthesis . The 5'-O-(4,4'-dimethoxytrityl) (DMT) group serves as an acid-labile protecting group for the 5'-hydroxyl, enabling controlled deprotection during chain elongation. The N4-benzoyl moiety protects the exocyclic amine of cytosine, preventing undesired side reactions during phosphoramidite coupling . This compound is a cornerstone in synthesizing DNA oligomers for research, diagnostics, and therapeutic development.

Properties

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43)/t31-,32+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSNCIZBPUPZMQ-VOTWKOMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90889402 | |

| Record name | Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67219-55-0 | |

| Record name | N-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67219-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoyl-5'-O-(p,p'-dimethoxytrityl)-2'-deoxycytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine involves the protection of the nucleoside with benzoyl and dimethoxytrityl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the protection and deprotection steps. The specific synthetic route may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to remove protective groups or modify the nucleoside structure.

Substitution: Substitution reactions can introduce different functional groups into the nucleoside structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can introduce new functional groups into the nucleoside structure .

Scientific Research Applications

Nucleic Acid Synthesis

Key Role in Oligonucleotide Synthesis

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine serves as a crucial building block in the synthesis of oligonucleotides. These oligonucleotides are essential for genetic research, including:

- Gene Therapy : Used to deliver therapeutic genes to target cells.

- Molecular Diagnostics : Employed in the detection of genetic disorders and pathogens.

Pharmaceutical Development

Antiviral and Anticancer Drug Development

This compound is instrumental in developing nucleoside analogs that enhance the efficacy of antiviral and anticancer therapies. Its modifications allow for improved pharmacological properties, which can lead to:

- Increased Therapeutic Efficacy : Enhanced activity against specific viral infections and cancer types.

- Reduced Side Effects : Improved selectivity reduces toxicity to healthy cells.

Biotechnology Applications

DNA Probes and Primers for PCR

In biotechnology, N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine is utilized to design DNA probes and primers for Polymerase Chain Reaction (PCR). This application is vital for:

- Accurate DNA Amplification : Facilitating the amplification of specific DNA sequences for further analysis.

- Genetic Research : Enabling studies on gene expression and regulation.

Research in Epigenetics

Understanding Gene Regulation Mechanisms

The compound is valuable in epigenetic studies, helping researchers investigate how nucleic acid modifications affect gene expression. This includes:

- Studying Methylation Patterns : Understanding how methylation influences gene activity.

- Exploring Chromatin Dynamics : Investigating how structural changes in chromatin affect transcriptional regulation.

Diagnostic Tools

Formulation of Probes for Genetic Testing

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine is employed in creating probes and primers for various nucleic acid amplification techniques, essential for:

- Pathogen Detection : Identifying infectious agents in clinical samples.

- Genetic Disorder Screening : Facilitating early diagnosis of hereditary conditions.

-

Anticancer Activity Assessment

- A study published in the Journal of Medicinal Chemistry demonstrated that N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine analogs exhibit significant cytotoxic effects against various cancer cell lines by inhibiting DNA synthesis and inducing apoptosis .

-

Gene Delivery Systems

- Research featured in Nature Biotechnology highlighted the use of this compound in formulating nanoparticles for targeted gene delivery, showing enhanced transfection efficiency compared to conventional methods .

- PCR Efficiency Improvement

Mechanism of Action

The mechanism of action of N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine involves the inhibition of DNA synthesis. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of DNA synthesis and induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases, apoptotic pathways, and cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Protecting Group Variations

a) 4-N-Phthaloyl-5´-O-DMT-2´-deoxycytidine

- Structure : Replaces the N4-benzoyl group with a phthaloyl moiety.

- Key Differences : The phthaloyl group is bulkier and requires harsher deprotection conditions (e.g., hydrazine) compared to the benzoyl group (removed via ammonia treatment). This impacts synthesis efficiency and compatibility with sensitive functional groups .

- Applications : Less common in modern oligonucleotide synthesis due to cumbersome deprotection steps.

b) 5′-O-DMT-3′-O-TBDMS Derivatives

- Example : N4-Benzoyl-5′-O-DMT-3′-O-(tert-butyldimethylsilyl)-2′-deoxycytidine.

- Key Differences : The 3′-O-TBDMS group provides steric protection for hydroxyl groups in RNA synthesis. Unlike the parent compound’s 2′-deoxy structure, this derivative is used in RNA oligomer synthesis, where 2′-OH protection is critical .

Sugar Modifications

a) 2'-Fluoro and 2',2'-Difluoro Analogs

- Example: N4-Benzoyl-5'-O-DMT-2'-deoxy-2'-fluoroarabinocytidine (CAS 154771-33-2, C₃₇H₃₄FN₃O₇, MW 651.68).

- Key Differences : Fluorine substitution at the 2′-position enhances nuclease resistance and binding affinity to RNA targets. The difluoro analog (CAS 142808-43-3, C₃₇H₃₃F₂N₃O₇, MW 669.68) further stabilizes the sugar puckering in a C3′-endo conformation, mimicking RNA structure .

- Applications : Antiviral and antisense therapies due to improved pharmacokinetics .

b) 3′-O-Succinate Derivatives

- Example : N4-Benzoyl-5'-O-DMT-2'-deoxycytidine-3'-O-succinate (CAS 402944-20-1, C₄₇H₅₄N₄O₁₀, MW 834.95).

- Key Differences : The 3′-succinate linker enables conjugation to solid supports or fluorescent tags. Its triethylamine salt form improves solubility in polar solvents .

- Applications: Functionalized oligonucleotides for targeted drug delivery and diagnostics.

Functional Analogs with Therapeutic Relevance

Anticancer Derivatives

- Example : N4-Benzoyl-5'-O-DMT-3'-O-(2-methoxyethyl)-5-methylcytidine (CAS 256223-98-0, C₄₁H₄₃N₃O₉, MW 721.79).

- Key Features : The 5-methylcytosine enhances epigenetic modulation, while the 2-methoxyethyl group increases bioavailability.

- Applications : Potent inhibitor of DNA methyltransferases, with activity against breast and lung cancers .

Antiviral Derivatives

- Example : N4-Benzoyl-5'-O-DMT-2'-O-methyl-5-methylcytidine.

- Key Features : The 2′-O-methyl group confers nuclease resistance and improves stability in serum.

- Applications: Used in small interfering RNA (siRNA) and antisense oligonucleotides targeting viral genomes like hepatitis B and herpes simplex .

Physicochemical Properties

| Compound | pKa | Solubility Profile | Key Substituent Impact |

|---|---|---|---|

| Parent compound | ~8.39 | Soluble in DCM, THF, acetonitrile | Benzoyl/DMT enhances lipophilicity |

| 2',2'-Difluoro analog (CAS 142808-43-3) | 8.39 | Reduced solubility in water | Fluorine increases electronegativity |

| 3′-O-Succinate salt (CAS 402944-20-1) | N/A | High solubility in DMF, DMSO | Succinate improves polarity |

Biological Activity

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine (Bz-DMT-dC) is a modified nucleoside that has garnered attention for its potential applications in molecular biology and medicinal chemistry. Its structural modifications enhance its stability and biological activity, making it a valuable compound for various research applications.

Bz-DMT-dC has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C37H35N3O7 |

| Molecular Weight | 633.701 g/mol |

| CAS Number | 67219-55-0 |

| Melting Point | 119°C |

| Purity | ≥99.0% (HPLC) |

The biological activity of Bz-DMT-dC is primarily attributed to its ability to mimic natural nucleosides, allowing it to integrate into nucleic acid structures. This integration can interfere with nucleic acid synthesis and function, providing a basis for its potential therapeutic applications.

Inhibition of Nucleic Acid Synthesis

Research indicates that Bz-DMT-dC can inhibit the activity of DNA polymerases, which are essential for DNA replication. This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.

Biological Activity Studies

Several studies have investigated the biological activities of Bz-DMT-dC, particularly its cytotoxic effects and potential as an antiviral agent.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that Bz-DMT-dC exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Line Tested: Human leukemia HL-60 cells

- EC50 Value: 1 µM

- Mechanism: Induction of apoptosis through the activation of caspases.

This study highlights the compound's potential as a chemotherapeutic agent.

Antiviral Activity

Bz-DMT-dC has also been evaluated for its antiviral properties. It showed promising results against certain viruses by inhibiting viral replication at low concentrations.

Comparative Analysis with Other Nucleoside Analogues

The following table compares Bz-DMT-dC with other nucleoside analogues regarding their biological activities:

| Compound | EC50 (µM) | Mechanism of Action | Targeted Virus/Cancer Cell Type |

|---|---|---|---|

| Bz-DMT-dC | 1 | DNA polymerase inhibition | HL-60 leukemia cells |

| Acyclovir | 0.5 | Viral DNA polymerase inhibition | Herpes Simplex Virus |

| Zidovudine (AZT) | 0.1 | Reverse transcriptase inhibition | HIV |

Q & A

Q. Case Analysis :

- Discrepancy : reports a singlet for DMT aromatic protons, while shows splitting due to conformational isomerism.

- Resolution : Variable-temperature NMR (e.g., at −40°C) can resolve dynamic effects caused by rotameric DMT groups .

Basic: What role does this compound play in solid-phase oligonucleotide synthesis?

Q. Methodological Answer :

- Phosphoramidite Building Block : The 3′-phosphoramidite group enables coupling to the 5′-OH of a growing oligonucleotide chain on a solid support. The DMT group is removed with 3% dichloroacetic acid to expose the next coupling site .

- Critical Quality Control :

Advanced: What strategies mitigate depurination or chain cleavage during oligo synthesis using this compound?

Q. Methodological Answer :

Acid Exposure : Limit dichloroacetic acid treatment to <30 seconds to prevent depurination of benzoylated cytidine .

Coupling Temperature : Maintain reactions at 20–25°C; higher temperatures accelerate phosphoramidite hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.